molecular formula C28H27N3O5 B1595288 Z-Trp-phe-OH CAS No. 6521-49-9

Z-Trp-phe-OH

Cat. No.: B1595288
CAS No.: 6521-49-9
M. Wt: 485.5 g/mol
InChI Key: NRTMQKMHFPBQNP-UHFFFAOYSA-N
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Description

Z-Trp-phe-OH is a peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. This peptide is composed of the amino acids tryptophan, phenylalanine, and proline, and it has been found to have various biochemical and physiological effects.

Scientific Research Applications

Self-Assembly of Modified Aromatic Amino Acids

  • Overview : Research by Gour et al. (2021) has explored the self-assembly of carbobenzoxyphenylalanine (Z-Phe-OH), carbobenzoxytryptophan (Z-Trp-OH), and other modified amino acids into well-defined structures like fibers and spherical assemblies. These structures were characterized through various microscopic and spectroscopic techniques, providing insights into their formation mechanisms under different conditions.
  • Applications : The study emphasizes the potential of Z-Trp-OH and similar compounds in the simple fabrication and design of novel materials, highlighting their immense applications in various fields.
  • Source : (Gour et al., 2021)

Pilot-Scale Production for Synthetic Analogs

  • Overview : Balaev et al. (2014) describe a method using an F complex for pilot-scale production of Z-Phe-D-Trp-Lys(ε-Boc)OH, a protected tripeptide. This compound is used in synthesizing somatostatin analogs.
  • Significance : The method detailed allows for the preparation of the target compound with high purity (~99%), showcasing the practical utility of Z-Trp-phe-OH in large-scale pharmaceutical production.
  • Source : (Balaev et al., 2014)

Photocatalytic Hydrogen Evolution

  • Overview : Gao et al. (2019) conducted a study on the construction of a Z-scheme system for photocatalytic hydrogen evolution (PHE), involving the use of defect-rich g-C3N4 and TiO2 nanoparticles.
  • Relevance : While not directly involving this compound, this research provides context on the broader applications of Z-scheme systems in areas like PHE, which could potentially intersect with the utility of similar compounds.
  • Source : (Gao et al., 2019)

Synthesis of Bitter-Taste Dipeptide

  • Overview : Ungaro et al. (2015) investigated a green synthetic route for preparing the bitter-taste dipeptide Ala-Phe, starting from Z-Ala-Phe-OMe, using a combination of biocatalysis, heterogeneous metal catalysis, and magnetic nanoparticles.
  • Implications : This study demonstrates the potential of this compound and related compounds in the food industry, particularly as high-solubility, low-toxicity substitutes for existing additives.
  • Source : (Ungaro et al., 2015)

Properties

IUPAC Name

2-[[3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O5/c32-26(30-25(27(33)34)15-19-9-3-1-4-10-19)24(16-21-17-29-23-14-8-7-13-22(21)23)31-28(35)36-18-20-11-5-2-6-12-20/h1-14,17,24-25,29H,15-16,18H2,(H,30,32)(H,31,35)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTMQKMHFPBQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70318664
Record name 2-(2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanamido)-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6521-49-9
Record name NSC333736
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333736
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanamido)-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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